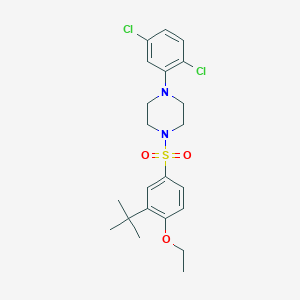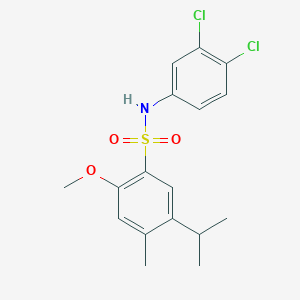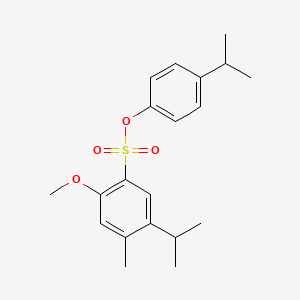
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine involves its binding to the serotonin 5-HT7 receptor. This receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including circadian rhythms, learning and memory, and anxiety-related behaviors. Binding of this compound to the 5-HT7 receptor results in inhibition of the receptor's activity, which can lead to changes in these physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the serotonin 5-HT7 receptor, which can lead to changes in circadian rhythms, learning and memory, and anxiety-related behaviors. It has also been found to have anti-inflammatory effects, and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine in lab experiments is that it is a highly selective antagonist of the serotonin 5-HT7 receptor. This makes it a useful tool compound for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is that it has relatively low potency, which can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Orientations Futures
There are several future directions for research on 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases. Another area of interest is the role of the serotonin 5-HT7 receptor in various physiological processes, and the potential for this receptor as a target for therapeutic intervention. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine involves the reaction of 2,5-dichlorobenzoic acid with tert-butyl acrylate in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and sodium hydride to yield the final product.
Applications De Recherche Scientifique
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been found to have a variety of applications in scientific research. It has been used as a tool compound to investigate the role of the serotonin 5-HT7 receptor in various physiological processes. It has also been used in studies of the effects of 5-HT7 receptor antagonists on circadian rhythms, learning and memory, and anxiety-related behaviors.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O3S/c1-5-29-21-9-7-17(15-18(21)22(2,3)4)30(27,28)26-12-10-25(11-13-26)20-14-16(23)6-8-19(20)24/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECKRMABLWQHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)

